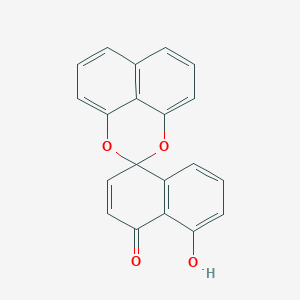

Palmarumycin CP(1)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le dérivé de la palmarumycine 1 est un membre de la famille des spirobisnaphtalènes, connue pour ses larges bioactivités, notamment les activités antifongiques, antimicrobiennes, antitumorales, anticancéreuses, antiparasitaires, anti-inflammatoires et cytotoxiques . Ces composés sont généralement isolés des champignons et des plantes et présentent des caractéristiques structurales uniques qui contribuent à leurs activités biologiques.

Méthodes De Préparation

La synthèse du dérivé de la palmarumycine 1 implique plusieurs étapes clés :

Matières premières : La synthèse commence par le 1,8-dihydroxynaphtalène et la 5-méthoxytétralone.

Époxydation : La première étape implique une époxydation catalysée par le chlorure de N-benzylcinchoninium.

Réduction : Ceci est suivi d’une réduction par organosélénium.

Ouverture de cycle et élimination : Les dernières étapes incluent une ouverture de cycle régiosélective et une élimination de la cétone cyclique α,β-époxy promues par le chlorure de cérium (III) hydraté.

Ces étapes sont réalisées dans des conditions de réaction spécifiques pour garantir que le produit souhaité est obtenu avec un rendement et une pureté élevés. Le rendement global de la synthèse varie de 1,0 % à 17,4 % .

Analyse Des Réactions Chimiques

Le dérivé de la palmarumycine 1 subit diverses réactions chimiques, notamment :

Substitution : Les réactions de substitution peuvent se produire en milieu acide ou basique, selon la nature du substituant introduit.

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la palmarumycine, qui présentent des activités biologiques différentes .

Applications De Recherche Scientifique

In Vivo Studies

Studies have demonstrated the efficacy of Palmarumycin CP(1) analogs in various animal models. For instance, PX-916, a water-soluble prodrug of Palmarumycin CP(1), has shown promising results in inhibiting tumor growth across several xenograft models. The administration of PX-916 resulted in significant reductions in tumor size and improved survival rates in treated animals .

Antifungal Applications

Palmarumycin CP(1) also exhibits potent antifungal activity against various phytopathogens. Its structural analogs have been synthesized and tested for their efficacy against fungi such as Rhizoctonia solani and Pythium piricola. These studies reveal that modifications to the methoxy groups on the compound can enhance antifungal potency without significantly altering its mechanism of action .

Synthesis and Structure-Activity Relationship (SAR)

The total synthesis of Palmarumycin CP(1) and its derivatives has been achieved through various synthetic pathways, including Friedel-Crafts acylation and direct acetalization methods. These synthetic efforts have facilitated the exploration of SAR, allowing researchers to identify key structural features that contribute to its biological activity .

Case Studies and Research Findings

Mécanisme D'action

Le mécanisme d’action du dérivé de la palmarumycine 1 implique son interaction avec des cibles moléculaires et des voies spécifiques :

Comparaison Avec Des Composés Similaires

Le dérivé de la palmarumycine 1 est unique par rapport à d’autres composés similaires en raison de ses caractéristiques structurales spécifiques et de ses activités biologiques :

Activité Biologique

Palmarumycin CP(1) is a naphthoquinone spiroketal compound derived from fungal metabolites, particularly noted for its significant biological activities, including antitumor and antifungal properties. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies.

1. Chemical Structure and Synthesis

Palmarumycin CP(1) belongs to the class of spirobisnaphthalenes, characterized by a unique spiroketal structure. The total synthesis of palmarumycin CP(1) has been achieved through various methodologies, including direct acetalization and oxidative cyclization processes. The synthetic approaches have been optimized to produce derivatives with enhanced biological activities.

Table 1: Summary of Synthesis Methods for Palmarumycin CP(1)

| Methodology | Description |

|---|---|

| Direct Acetalization | Economical approach yielding high purity and yield of palmarumycin derivatives. |

| Oxidative Cyclization | Utilizes oxidative conditions to form the spiroketal structure from naphthalene precursors. |

| Biomimetic Synthesis | Mimics natural biosynthetic pathways to construct complex structures efficiently. |

2.1 Antitumor Activity

Palmarumycin CP(1) has been identified as a potent inhibitor of thioredoxin reductase-1 (TrxR-1), an enzyme implicated in cancer cell proliferation and survival. The inhibition of TrxR-1 disrupts the redox balance within cells, leading to increased apoptosis in tumor cells.

Key Findings:

- IC50 Values: Inhibition of human TrxR-1 by palmarumycin CP(1) has an IC50 value of 0.35 μM, while it inhibits MCF-7 breast cancer cell growth with an IC50 of 1.0 μM .

- Mechanism: The compound's mechanism involves blocking TrxR-1 activity, which is crucial for maintaining the reduced state of thioredoxin-1 (Trx-1), thus promoting apoptosis in cancer cells .

Table 2: Inhibition Potency of Palmarumycin CP(1) and Analogues

| Compound | Inhibition of TrxR-1 IC50 (μM) | Inhibition of MCF-7 Cell Growth IC50 (μM) |

|---|---|---|

| Palmarumycin CP(1) | 0.35 | 1.0 |

| PX-916 | 0.28 | 3.1 |

| PX-960 | 0.27 | 4.1 |

2.2 Antifungal Activity

In addition to its antitumor properties, palmarumycin CP(1) exhibits significant antifungal activity against various phytopathogens. This activity is attributed to its ability to inhibit fungal cell growth.

Case Studies:

- Fungal Inhibition: Palmarumycin derivatives have shown effectiveness against pathogens like Fusarium oxysporum and Rhizoctonia solani. For instance, certain analogues displayed EC50 values as low as 9.34 µg/mL against P. piricola .

Table 3: Antifungal Efficacy of Palmarumycin Derivatives

| Compound | Target Pathogen | EC50 (µg/mL) |

|---|---|---|

| Palmarumycin CP(17) | P. piricola | 9.34 |

| Palmarumycin CP(17) | R. solani | 12.35 |

3. Mechanistic Insights

The mechanism underlying the biological activity of palmarumycin CP(1) involves its interaction with cellular redox systems, particularly through the inhibition of TrxR-1, leading to oxidative stress in cancer cells and fungi alike.

Research Findings:

Propriétés

Numéro CAS |

159933-90-1 |

|---|---|

Formule moléculaire |

C20H12O4 |

Poids moléculaire |

316.3 g/mol |

Nom IUPAC |

8'-hydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,4'-naphthalene]-1'-one |

InChI |

InChI=1S/C20H12O4/c21-14-7-3-6-13-19(14)15(22)10-11-20(13)23-16-8-1-4-12-5-2-9-17(24-20)18(12)16/h1-11,21H |

Clé InChI |

LVOXAJYEGVDSQA-UHFFFAOYSA-N |

SMILES |

C1=CC2=C3C(=C1)OC4(C=CC(=O)C5=C4C=CC=C5O)OC3=CC=C2 |

SMILES canonique |

C1=CC2=C3C(=C1)OC4(C=CC(=O)C5=C4C=CC=C5O)OC3=CC=C2 |

Key on ui other cas no. |

159933-90-1 |

Synonymes |

palmarumycin CP(1) palmarumycin CP1 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.